3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
CAS No.: 691868-95-8
Cat. No.: VC5452635
Molecular Formula: C28H30N2S
Molecular Weight: 426.62
* For research use only. Not for human or veterinary use.
![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile - 691868-95-8](/images/structure/VC5452635.png)
Specification
CAS No. | 691868-95-8 |
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Molecular Formula | C28H30N2S |
Molecular Weight | 426.62 |
IUPAC Name | 3-[(4-tert-butylphenyl)methylsulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Standard InChI | InChI=1S/C28H30N2S/c1-19-9-13-21(14-10-19)26-24-8-6-5-7-23(24)25(17-29)27(30-26)31-18-20-11-15-22(16-12-20)28(2,3)4/h9-16H,5-8,18H2,1-4H3 |
Standard InChI Key | LKEPQLUSFIWYCL-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCC4=CC=C(C=C4)C(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates a tetrahydroisoquinoline scaffold, a bicyclic system partially saturated to enhance stability and modulate electronic properties. Key substituents include:
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A 4-(tert-butyl)benzylsulfanyl group at position 3, contributing steric bulk and hydrophobic character.
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A 4-methylphenyl moiety at position 1, enhancing aromatic interactions.
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A nitrile group at position 4, enabling participation in hydrogen bonding and serving as a synthetic handle for further derivatization .
The molecular formula C28H30N2S (molecular weight: 426.62 g/mol) reflects its moderate hydrophobicity, with a predicted density of 1.15±0.1 g/cm³ and boiling point of 582.0±50.0 °C .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C28H30N2S | |
Molecular Weight | 426.62 g/mol | |
Density | 1.15±0.1 g/cm³ | |
Boiling Point | 582.0±50.0 °C (predicted) | |
Purity | >90% |
Spectroscopic Characterization
Structural confirmation relies on advanced analytical techniques:
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NMR Spectroscopy: Protons on the tetrahydroisoquinoline ring resonate in the δ 1.5–3.0 ppm range, while aromatic protons from the 4-methylphenyl and tert-butylbenzyl groups appear between δ 6.5–7.5 ppm.
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Mass Spectrometry: Electrospray ionization (ESI-MS) typically shows a prominent [M+H]+ ion at m/z 427.63, consistent with the molecular formula.
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves sequential functionalization of the tetrahydroisoquinoline core:
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Core Formation: Cyclocondensation of cyclohexanone derivatives with malononitrile under basic conditions generates the 5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile scaffold .
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Sulfanyl Introduction: Thiol-ene click chemistry or nucleophilic substitution attaches the 4-(tert-butyl)benzylsulfanyl group at position 3.
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Aryl Substitution: Ullmann coupling or Suzuki-Miyaura reactions install the 4-methylphenyl group at position 1 .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclocondensation | KOH, EtOH, reflux, 24 h | 65–70 |
Sulfanyl Incorporation | 4-(tert-butyl)benzyl mercaptan, DMF, 80°C | 55–60 |
Aryl Coupling | Pd(PPh3)4, K2CO3, dioxane, 100°C | 75–80 |
Industrial Scalability
While laboratory-scale syntheses achieve moderate yields (55–80%), industrial production requires optimization for cost and efficiency. Continuous-flow reactors and immobilized catalysts could enhance throughput, though no commercial manufacturing data are publicly available .
Applications and Research Utility
Materials Science
The nitrile group’s polarity and the aryl groups’ rigidity make this compound a candidate for:
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Liquid Crystals: Tunable mesophase behavior via substituent modification.
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Coordination Polymers: Metal-organic frameworks (MOFs) leveraging nitrile-metal interactions .
Supplier | Purity | Packaging | Price (USD) |
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Key Organics Ltd. | >90% | 10 mg | $679.14 |
American Custom Chemicals | 95% | 500 mg | $716.10 |
Ryan Scientific, Inc. | >90% | Custom | Inquire |
Regulatory and Patent Status
Intellectual Property
No patents directly claim this compound, though the 2006 patent US20060234283A1 describes fungal cell wall inhibitors with structural similarities, hinting at possible undisclosed applications .
Regulatory Compliance
Classified as a non-GMP product, it is unsuitable for human or veterinary use. Compliance with OSHA Hazard Communication Standard (29 CFR 1910.1200) is mandatory during handling .
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